3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide
Description
Properties
IUPAC Name |
1-[(3-methyloxolane-2-carbonyl)amino]-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-6(2)11-10(15)13-12-9(14)8-7(3)4-5-16-8/h6-8H,4-5H2,1-3H3,(H,12,14)(H2,11,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNPPYCYAPEPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)NNC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide, also known by its CAS number 1803587-07-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
The compound's IUPAC name is N-isopropyl-2-(3-methyltetrahydrofuran-2-carbonyl)hydrazine-1-carboxamide. It has a molecular formula of and a molecular weight of approximately 229.28 g/mol. Its structure features a hydrazine moiety, which is often associated with various biological activities.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially impacting metabolic pathways. For instance, related compounds have shown activity against proteases involved in viral replication .
- Antiparasitic Activity : Studies on analogous structures suggest that modifications can enhance antiparasitic efficacy, particularly against malaria parasites by targeting specific ATPase functions .
Efficacy in Biological Models
In vitro studies have demonstrated that structural analogs exhibit varying degrees of biological activity:
These findings indicate that the biological activity can be finely tuned through chemical modifications, suggesting that this compound could be optimized for enhanced efficacy.
Antiviral Activity
In a study focusing on SARS-CoV-2 protease inhibitors, compounds structurally related to this compound were evaluated for their ability to inhibit viral replication. The results indicated significant antiviral activity, with some compounds achieving an EC50 value as low as 909 nM, demonstrating the potential for this class of compounds in treating viral infections .
Antiparasitic Studies
Further investigations into the antiparasitic properties revealed that certain derivatives maintained high potency against Plasmodium falciparum, showcasing an EC50 of 0.010 µM for optimized analogs. These studies highlight the importance of structural modifications in enhancing solubility and metabolic stability while retaining or improving biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to 3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide. For instance, derivatives of oxolane compounds have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% . These findings suggest that this class of compounds could be explored further for their anticancer activities.
Enzyme Inhibition
Another promising application is in enzyme inhibition. Compounds with similar structural motifs have been studied for their ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, certain oxolane derivatives have been shown to effectively inhibit proteases that are critical for tumor metastasis, thereby providing a potential therapeutic avenue for cancer treatment .
Drug Delivery Systems
The structural characteristics of this compound also make it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery, which is crucial in improving therapeutic outcomes in cancer therapy and other diseases .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of oxolane derivatives, including this compound. The results demonstrated that these compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7. This indicates a promising potential for these compounds as anticancer agents .
Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, researchers synthesized several derivatives of oxolane-based compounds and assessed their inhibitory activity against specific proteases involved in cancer metastasis. The findings revealed that some derivatives displayed potent inhibitory effects, suggesting that modifications to the oxolane structure could enhance therapeutic efficacy against metastatic cancers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and physicochemical differences between the target compound and structurally related analogs.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide | C₁₀H₁₉N₃O₃ | 229.27 | Not Available | Oxolane ring, 3-methyl, carbamoyl urea substituent with isopropyl |
| 3-methyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide (EN300-26973375) | C₁₂H₁₆FNO | 209.27 | 1252499-28-7 | Pyrazole ring, 3-methyl, 2-methylbutan-2-yl carboxamide, fluorine present (discrepancy) |
| N-(1,3-dimethyl-1H-pyrazol-5-yl)oxolane-2-carboxamide (EN300-26973444) | C₁₀H₁₇N₃O | 195.27 | 1289628-56-3 | Oxolane ring, carboxamide linked to dimethylpyrazole |
| 2-Cyano-N-[(methylamino)carbonyl]acetamide | C₅H₇N₃O₂ | 141.13 | 6972-77-6 | Cyano group, methylamino carbonyl, acetamide backbone |
Key Comparisons:
N-(1,3-dimethyl-1H-pyrazol-5-yl)oxolane-2-carboxamide (EN300-26973444)
- Structural Differences : Shares the oxolane-carboxamide backbone but substitutes the urea group with a dimethylpyrazole ring.
- Functional Implications : The pyrazole’s steric bulk may hinder hydrogen bonding compared to the urea moiety in the target compound, altering target affinity .
2-Cyano-N-[(methylamino)carbonyl]acetamide Structural Differences: Features a cyano group (electron-withdrawing) and a simpler methylamino carbonyl substituent. Functional Implications: The cyano group increases reactivity, while the lack of a urea or heterocyclic ring limits hydrogen-bonding capacity .
Research Findings and Implications:
- Hydrogen Bonding: The target compound’s urea group enables dual hydrogen-bond donor-acceptor interactions, a feature absent in pyrazole- or cyano-substituted analogs. This may enhance binding to biological targets like proteases or kinases.
- Solubility : The oxolane ring’s oxygen atom improves aqueous solubility over purely hydrocarbon frameworks (e.g., pyrazole in EN300-26973375).
Preparation Methods
General Synthetic Strategy
The synthesis of 3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide typically involves:
- Formation of an amide bond between a substituted oxolane-2-carboxylic acid or ester and an isopropyl carbamoyl amine derivative.
- Use of catalytic or stoichiometric coupling agents or catalysts to facilitate amidation.
- Protection/deprotection steps to manage reactive functional groups if necessary.
Amidation via Direct Ester-Amine Coupling Catalyzed by Calcium Iodide
A prominent method involves the direct amidation of carboxylic esters of oxolane derivatives with isopropyl carbamoyl amines using calcium iodide as a catalyst:
- Procedure : Methyl or ethyl oxolane-2-carboxylate is reacted with isopropyl carbamoyl amine in anhydrous toluene (2 M solution) at room temperature or mildly elevated temperatures.
- Catalyst : Calcium iodide (10 mol%) effectively catalyzes the amidation, providing high conversion rates within short reaction times (1–8 hours).
- Outcome : High yields (up to 94%) of the desired amide product with minimal side reactions.
- Advantages : Mild conditions, avoidance of harsh reagents, and operational simplicity.
This method is supported by gas chromatography (GC) conversion data showing efficient amidation with various ester side chains, including oxolane-based esters.
Carbamoyl Fluoride Intermediate Route via N-Carbamoylimidazole
An alternative advanced synthetic route involves the preparation of carbamoyl fluoride intermediates, which are then reacted with oxolane amine derivatives:
- Step 1 : Synthesis of N-carbamoylimidazoles by reacting amines with imidazole derivatives under mild conditions.
- Step 2 : Conversion of N-carbamoylimidazoles to carbamoyl fluorides using methyl iodide and potassium fluoride in acetonitrile under inert atmosphere.
- Step 3 : Reaction of carbamoyl fluoride with oxolane amine derivatives to form the target amide.
This three-step procedure avoids the use of highly toxic or corrosive reagents, providing a safer and efficient pathway to the carbamoyl amide.
Protection and Deprotection Strategies
During synthesis, protecting groups such as DiBOC (di-tert-butyl dicarbonate) are used to protect amine functionalities, particularly when multiple reactive sites are present:
- Protection of diamines with DiBOC in methanol at room temperature.
- Subsequent deprotection under controlled conditions (e.g., potassium hydroxide in ethanol/water mixtures at low temperature).
- This strategy ensures selective amidation and prevents side reactions.
Representative Preparation Protocol from Patent Literature
A detailed example from patent WO2016132378A2 illustrates the preparation of related carbamoyl amides involving oxolane derivatives:
| Step | Reagents/Conditions | Description | Yield |
|---|---|---|---|
| 1 | Morpholine addition at 0–5 °C, then 20–25 °C for 12 h | Formation of intermediate amine derivative | Not stated |
| 2 | Addition of oxalic acid in acetone at 25–30 °C for 3 h | Precipitation and isolation of solid intermediate | 67.7 g |
| 3 | Triethylamine and DiBOC in methanol at 25–30 °C for 3–4 h | Protection of amine groups | 10.79 g |
| 4 | Base treatment with KOH in ethanol/water at 5–10 °C for 3 h | Deprotection and final amidation step | Not stated |
The process involves careful temperature control, solvent extraction, and washing steps to ensure purity and yield.
Comparative Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield/Conversion | Notes |
|---|---|---|---|---|
| Calcium iodide catalyzed amidation | Oxolane ester + isopropyl carbamoyl amine, CaI2, toluene, rt | Mild, efficient, high conversion | Up to 94% conversion in 1–8 h | Simple, scalable |
| Carbamoyl fluoride intermediate | N-carbamoylimidazole + MeI + KF, acetonitrile | Avoids toxic reagents, mild | High purity, isolated intermediates | Requires inert atmosphere |
| Protection/deprotection (DiBOC) | DiBOC, triethylamine, methanol, KOH | Selective amidation, purity control | Moderate yields reported | Useful for multifunctional substrates |
| Patent method (WO2016132378A2) | Morpholine, oxalic acid, DiBOC, KOH, various solvents | Well-documented, industrial scale | Yields variable, up to 67.7 g isolated | Complex, multi-step |
Summary of Research Findings
- The CaI2-catalyzed amidation is a robust and mild approach for coupling oxolane esters with isopropyl carbamoyl amines, providing high yields and operational simplicity.
- The carbamoyl fluoride intermediate route offers a safer alternative to traditional carbamoyl chloride methods, minimizing hazardous reagents while maintaining efficiency.
- Protection strategies using DiBOC are essential when multiple reactive amine groups are present, ensuring selectivity and purity in the final product.
- Patent literature provides detailed multi-step protocols adaptable for industrial synthesis, emphasizing solvent choice, temperature control, and purification techniques.
Q & A
Q. What are the recommended synthetic routes for 3-methyl-N-{[(propan-2-yl)carbamoyl]amino}oxolane-2-carboxamide, and what reaction conditions optimize yield?
A three-step synthesis is typically employed:
Oxolane-2-carboxylic acid precursor : Prepare 3-methyloxolane-2-carboxylic acid via cyclization of γ-butyrolactone derivatives under acidic conditions.
Carboxamide formation : React the acid with ammonium chloride using a carbodiimide coupling agent (e.g., EDC/HOBt) in dry DMF at 0–5°C .
Urea linkage introduction : Treat the carboxamide with isopropyl isocyanate in THF under inert atmosphere, catalyzed by triethylamine.
Optimization : Use anhydrous solvents, controlled temperatures (0–25°C), and monitor via TLC. Purify via silica gel chromatography (EtOAc/hexane, 3:7) .
Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- NMR :
- ¹H NMR (CDCl₃) : δ 1.2–1.4 (doublet, 6H, isopropyl CH₃), δ 3.8–4.1 (multiplet, 4H, oxolane CH₂), δ 5.2 (broad singlet, NH).
- ¹³C NMR : δ 22.5 (isopropyl CH₃), 176.8 (carboxamide C=O), 158.2 (urea C=O).
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (urea N–H bend).
- Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 273.3.
- X-ray crystallography : Resolve stereochemistry using slow acetone/water recrystallization .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Aqueous stability : Hydrolyzes above pH 9 (urea cleavage) or below pH 2 (amide bond breakage).
- Thermal stability : Decomposes at >150°C; store at –20°C in anhydrous DMSO.
- Light sensitivity : Degrades under UV light; use amber vials for long-term storage .
Advanced Research Questions
Q. What strategies resolve low yields in the final urea coupling step, and how are side products minimized?
- Issue : Competing isocyanate dimerization or incomplete carboxamide activation.
- Solutions :
Q. How can computational modeling predict the compound’s binding affinity to serine proteases?
- Methodology :
- Perform molecular docking (AutoDock Vina) using the crystal structure of trypsin-like proteases (PDB: 1TLP).
- Prioritize hydrogen bonds between the urea moiety and catalytic triad residues (His57, Asp102, Ser195).
- Validate with MD simulations (AMBER) to assess binding stability over 100 ns.
- Key metrics : ΔG ≤ –8 kcal/mol and RMSD < 2 Å indicate strong binding .
Q. What structural analogs show improved pharmacokinetic properties, and how is SAR guided?
- Analog design : Replace oxolane with piperidine (enhanced solubility) or substitute isopropyl with cyclopropyl (metabolic stability).
- SAR trends :
- Urea group : Critical for protease inhibition; methylation reduces potency.
- Oxolane ring : 3-methyl substitution improves membrane permeability.
- Data : Compare logP (2.1 vs. 1.8 for piperidine analog) and IC₅₀ (nM range) in enzymatic assays .
Q. How are contradictory NMR results (e.g., split NH signals) interpreted and resolved?
- Cause : Rotameric equilibria of the urea group or slow exchange in DMSO-d₆.
- Solutions :
- Record spectra at elevated temperatures (50°C) to coalesce split peaks.
- Use 2D NOESY to confirm spatial proximity between NH and oxolane CH₂ groups.
- Compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) .
Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
- Assay panel :
- Kinase inhibition : Screen against PKC-α, MAPK, and CDK2 using ADP-Glo™ (IC₅₀ < 1 µM indicates hit).
- Cytotoxicity : Test in HEK293 cells (CC₅₀ > 50 µM for selectivity).
- Controls : Staurosporine (positive) and DMSO (negative). Validate hits via Western blot (phospho-substrate reduction) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
